molecular formula C9H10N2O2S B13154401 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde

4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13154401
M. Wt: 210.26 g/mol
InChI Key: LUDOIYVESOSNES-UHFFFAOYSA-N
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Description

4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a piperazinone moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with piperazinone intermediates. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene derivatives . The piperazinone moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinone moiety can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the piperazinone moiety but shares the thiophene and aldehyde functionalities.

    4-(3-Oxopiperazin-1-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring.

    Piperazinone derivatives: Various compounds with different substituents on the piperazinone ring.

Uniqueness

4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and piperazinone moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and materials .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

4-(3-oxopiperazin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H10N2O2S/c12-5-8-3-7(6-14-8)11-2-1-10-9(13)4-11/h3,5-6H,1-2,4H2,(H,10,13)

InChI Key

LUDOIYVESOSNES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=CSC(=C2)C=O

Origin of Product

United States

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